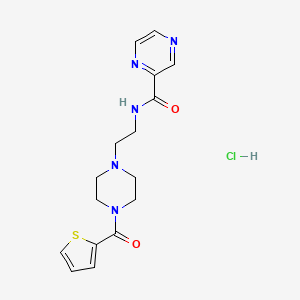

N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

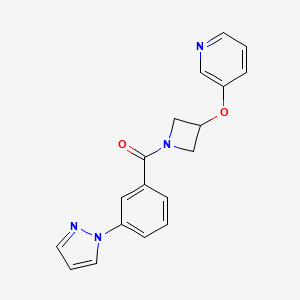

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The structures of the compounds were confirmed by spectral data .Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted . Single crystals were developed for some of the compounds . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Applications De Recherche Scientifique

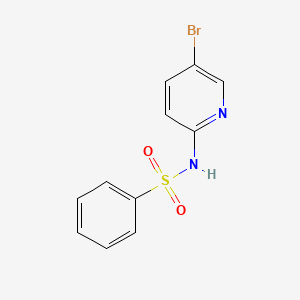

Synthesis and Antimicrobial Evaluation :

- A study conducted by Patil et al. (2021) focused on synthesizing new piperazine derivatives, including triazolo-pyrazine derivatives, for antimicrobial applications. The synthesized compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating potential in developing potent antimicrobials (Patil et al., 2021).

Flow Preparation in Drug Synthesis :

- Ingham et al. (2014) described the use of open-source software and Raspberry Pi® for controlling multiple flow chemistry devices. This was applied for the automated flow preparation of pyrazine-2-carboxamide, a component of a tuberculosis treatment drug, highlighting the role of such compounds in pharmaceutical manufacturing (Ingham et al., 2014).

Genotoxicity and Metabolic Activation :

- Kalgutkar et al. (2007) investigated the genotoxicity potential of a similar compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, in the Salmonella Ames assay. The study provided insights into the metabolic activation and DNA binding properties of such compounds, relevant for assessing their safety in medicinal applications (Kalgutkar et al., 2007).

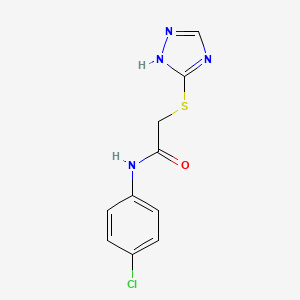

Preparation and Application in Organic Synthesis :

- Aparicio et al. (2006) detailed the preparation of pyrazines, including piperazinones, through reactions with 1,2-diamines. This method has implications for the synthesis of complex organic compounds in pharmaceuticals and other chemical industries (Aparicio et al., 2006).

Applications in Medicinal Chemistry :

- Rault et al. (1996) prepared and evaluated piperazinopyrrolothienopyrazines for their affinity and selectivity on 5-HT3 receptors. This study highlights the potential of such compounds in developing drugs targeting specific receptor subtypes (Rault et al., 1996).

Photosynthetic Electron Transport Inhibition :

- Vicentini et al. (2005) synthesized and screened new pyrazoles, including pyrazine derivatives, as potential inhibitors of photosynthetic electron transport. This has implications for developing herbicides and understanding the mechanism of action of such compounds in plants (Vicentini et al., 2005).

Propriétés

IUPAC Name |

N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S.ClH/c22-15(13-12-17-3-4-18-13)19-5-6-20-7-9-21(10-8-20)16(23)14-2-1-11-24-14;/h1-4,11-12H,5-10H2,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVUPXYPPNVEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=NC=CN=C2)C(=O)C3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)

![1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555478.png)

![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)

![1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555491.png)

![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)

![Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2555494.png)